N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
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Overview
Description
N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is a complex organic compound with a unique structure that includes a benzo[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and large-scale sulfonylation processes. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The benzo[c]chromene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
- N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonohydrazide
Uniqueness
N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide groups and a benzo[c]chromene core. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
3-N,3-N,8-N,8-N-tetraethyl-6-oxobenzo[c]chromene-3,8-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-5-22(6-2)30(25,26)15-9-11-17-18-12-10-16(31(27,28)23(7-3)8-4)14-20(18)29-21(24)19(17)13-15/h9-14H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXIRTZEJOJVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)N(CC)CC)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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